beta-Norcoralydine

Description

Discovery and Initial Characterization

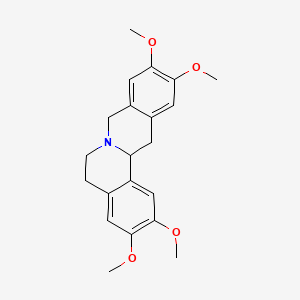

Beta-norcoralydine (C₂₁H₂₅NO₄), a tetracyclic isoquinoline alkaloid, was first isolated in the mid-20th century from Xylopia discreta (L. Fil.) Sprague and Hutchins. Early reports also identified its presence in Fissistigma species, marking its initial recognition in plant phytochemistry. The compound’s isolation involved solvent extraction followed by chromatographic purification, with its molecular formula deduced via elemental analysis and mass spectrometry. Initial characterization revealed a tetramethoxy-substituted dibenzoquinolizine skeleton, though structural ambiguities persisted until advanced spectroscopic methods became available.

Table 1: Key Molecular Properties of this compound

Taxonomic Classification within Alkaloid Research

This compound belongs to the protoberberine alkaloid family, a subclass of benzylisoquinoline alkaloids (BIAs) characterized by a tetracyclic core with oxygenated substituents. Its structure aligns with the tetrahydroprotoberberine group, distinguished by a fully saturated C-ring and methoxy groups at positions 2, 3, 10, and 11. This classification links it to pharmacologically significant analogs like berberine and palmatine, though this compound lacks the methylenedioxy bridge common in other protoberberines.

Table 2: Taxonomic Comparison of Protoberberine Alkaloids

Historical Significance in Phytochemistry

This compound played a pivotal role in advancing synthetic methodologies for complex alkaloids. Early syntheses by Chatterjee et al. (1960s) utilized 3-isochromanone intermediates to construct its dibenzoquinolizine framework, establishing foundational strategies for protoberberine biosynthesis studies. Its structural elucidation also resolved taxonomic ambiguities in Phellodendron species, where it was misidentified as a benzyltetrahydroisoquinoline derivative before X-ray crystallography confirmed its protoberberine identity.

Evolution of Structural Understanding

Initial structural proposals in the 1950s misassigned this compound as a benzyltetrahydroisoquinoline due to limited spectroscopic resolution. The advent of nuclear magnetic resonance (NMR) spectroscopy in the 1960s clarified its tetracyclic skeleton, while X-ray diffraction studies in the 1970s resolved stereochemical ambiguities at the 13a position. Modern techniques, such as high-resolution mass spectrometry (HRMS) and computational modeling, have further refined its conformational dynamics and electronic properties.

Key Milestones:

Structure

2D Structure

3D Structure

Properties

CAS No. |

523-02-4 |

|---|---|

Molecular Formula |

C21H25NO4 |

Molecular Weight |

355.4 g/mol |

IUPAC Name |

(13aS)-2,3,10,11-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline |

InChI |

InChI=1S/C21H25NO4/c1-23-18-8-13-5-6-22-12-15-10-20(25-3)19(24-2)9-14(15)7-17(22)16(13)11-21(18)26-4/h8-11,17H,5-7,12H2,1-4H3/t17-/m0/s1 |

InChI Key |

YOAUKNYXWBTMMF-KRWDZBQOSA-N |

SMILES |

COC1=C(C=C2C3CC4=CC(=C(C=C4CN3CCC2=C1)OC)OC)OC |

Isomeric SMILES |

COC1=C(C=C2[C@@H]3CC4=CC(=C(C=C4CN3CCC2=C1)OC)OC)OC |

Canonical SMILES |

COC1=C(C=C2C3CC4=CC(=C(C=C4CN3CCC2=C1)OC)OC)OC |

Appearance |

Solid powder |

Other CAS No. |

6872-27-1 13407-95-9 4216-86-8 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Norcoralydine; l-Xylopinine; NSC 23898; NSC-23898; NSC23898; S-(-)-Xylopinine; O-Methylgovanine; |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of beta-Norcoralydine involves the decarboxylation of 2,3,10,11-tetramethoxy-12-carboxy-5,6,13,13a-tetrahydro-8H-dibenzo(a,g)quinolizine. This process starts with the saponification of 2,3,10,11-tetramethoxy-12-carbomethoxy-5,6,13,13a-tetrahydro-8H-dibenzo(a,g)quinolizine to yield the corresponding amino acid. The amino acid is then decarboxylated at 320°C under vacuum to produce this compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but the synthetic route described above can be scaled up for larger production. The key steps involve careful control of reaction conditions, particularly temperature and vacuum, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Beta-Norcoralydine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding quinolizinium salts.

Reduction: Reduction reactions can convert this compound to its dihydro derivatives.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products:

Oxidation: Quinolizinium salts.

Reduction: Dihydro-beta-Norcoralydine derivatives.

Substitution: Functionalized this compound derivatives with different substituents.

Scientific Research Applications

Chemistry: Used as a precursor for the synthesis of other complex alkaloids and as a model compound for studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Potential therapeutic applications due to its bioactive properties.

Industry: Potential use in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of beta-Norcoralydine involves its interaction with various molecular targets and pathways. It is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but studies suggest that this compound may influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound and Analogues

Key Findings:

Methoxy Substitutions: The tetramethoxy configuration in this compound enhances lipophilicity, improving membrane permeability and receptor binding compared to trimethoxy derivatives like 2,3,10-trimethoxy berbine .

Stereochemical Influence : The S-(-)-Xylopinine enantiomer exhibits distinct activity profiles compared to the R-(+)- form, highlighting the importance of stereochemistry in pharmacological efficacy .

Biological Activity: this compound’s anticholinergic effects are attributed to its ability to block muscarinic receptors, a trait shared with xylopinine but less pronounced in analogs with fewer methoxy groups .

Biological Activity

Beta-Norcoralydine is a complex alkaloid derived from the plant Corallocarpus and has garnered attention for its diverse biological activities. This article explores the compound's biological activity, including its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a unique structural configuration that contributes to its biological effects. The compound's structure can be depicted as follows:

Pharmacological Effects

This compound has been studied for various pharmacological effects:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens, including bacteria and fungi. Its effectiveness is attributed to its ability to disrupt microbial cell membranes.

- Anticancer Properties : Studies have shown that this compound can induce apoptosis in cancer cells, making it a candidate for cancer therapy. It has demonstrated cytotoxic effects in several cancer cell lines, including breast and lung cancer.

- Anti-inflammatory Effects : The compound has been observed to reduce inflammation in animal models, suggesting potential applications in treating inflammatory diseases.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : It inhibits specific enzymes involved in cell proliferation and survival pathways.

- Modulation of Signaling Pathways : this compound interacts with various signaling pathways, such as the NF-kB pathway, which plays a crucial role in inflammation and cancer progression.

Summary of Biological Activities

Case Study 1: Anticancer Efficacy

A study conducted on this compound's anticancer properties involved treating human breast cancer cell lines with varying concentrations of the compound. Results indicated a dose-dependent increase in apoptosis markers, with significant reductions in cell viability observed at higher concentrations.

Case Study 2: Antimicrobial Testing

In another study, this compound was tested against common bacterial pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) that were comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent.

Q & A

Q. How can researchers optimize this compound extraction yields from natural sources?

- Design of Experiments (DoE) : Use response surface methodology (RSM) to model solvent polarity, temperature, and extraction time .

- Green chemistry approaches : Test NADES (natural deep eutectic solvents) to improve sustainability .

- Compare yields across plant tissues (roots vs. leaves) and developmental stages .

Q. What strategies validate the specificity of this compound antibodies in immunohistochemical studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.